molecular formula C4H9Cl2NO2S B15230568 Pyrrolidine-3-sulfonyl chloride hydrochloride

Pyrrolidine-3-sulfonyl chloride hydrochloride

Cat. No.: B15230568
M. Wt: 206.09 g/mol
InChI Key: DTFLGQUZRYKSEN-UHFFFAOYSA-N
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Description

Pyrrolidine-3-sulfonyl chloride hydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-3-sulfonyl chloride hydrochloride can be synthesized through the reaction of pyrrolidine with chlorosulfonic acid. The reaction typically involves the addition of chlorosulfonic acid to pyrrolidine under controlled temperature conditions to avoid excessive heat and side reactions. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where pyrrolidine and chlorosulfonic acid are reacted in a continuous or batch process. The reaction mixture is then subjected to distillation under reduced pressure to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-3-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrrolidine-3-sulfonyl chloride hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: The compound is used in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of pyrrolidine-3-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, leading to the formation of sulfonamide and sulfonate ester derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects .

Comparison with Similar Compounds

    Pyrrolidine-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.

    Pyrrolidine-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.

    Pyridine-3-sulfonyl chloride: Contains a pyridine ring instead of a pyrrolidine ring

Uniqueness: Pyrrolidine-3-sulfonyl chloride hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. The position of the sulfonyl chloride group on the pyrrolidine ring affects the compound’s steric and electronic properties, making it distinct from its analogs .

Properties

Molecular Formula

C4H9Cl2NO2S

Molecular Weight

206.09 g/mol

IUPAC Name

pyrrolidine-3-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C4H8ClNO2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2;1H

InChI Key

DTFLGQUZRYKSEN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1S(=O)(=O)Cl.Cl

Origin of Product

United States

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